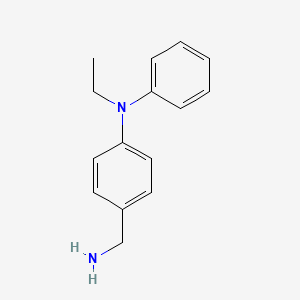
4-(aminomethyl)-N-ethyl-N-phenylaniline
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It might also include its role or function in biological or chemical systems.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Amino Acid Research and Metabolic Disorders
- Phenylketonuria (PKU) Treatment : 4-(aminomethyl)-N-ethyl-N-phenylaniline, as part of large neutral amino acids (LNAAs), has been studied for its potential in treating PKU. A formulation containing LNAAs, including 4-(aminomethyl)-N-ethyl-N-phenylaniline, showed promising results in reducing elevated blood phenylalanine concentrations in both animal models and human subjects, indicating its potential use in managing PKU (Matalon et al., 2006).
Biochemical and Metabolic Analysis
- Metabolomics in Heart Failure : Metabolite profiles, potentially including 4-(aminomethyl)-N-ethyl-N-phenylaniline, have been identified as significant in patients with heart failure. These profiles, which may include amino acids and amines, provide diagnostic and prognostic value, indicating a possible role of 4-(aminomethyl)-N-ethyl-N-phenylaniline in such metabolic analyses (Cheng et al., 2015).
Newborn Screening and Genetic Disorders
- Newborn Screening and Amino Acid Disorders : In the context of newborn screening programs, tandem mass spectrometry is used to detect markers of amino acid disorders. The presence of amino acids, including potentially 4-(aminomethyl)-N-ethyl-N-phenylaniline, in dried blood spots of newborns can indicate various metabolic or genetic disorders, underscoring its significance in early diagnosis and intervention (Zytkovicz et al., 2001).
Aromatic Amine Analysis in Occupational Health
- Occupational Exposure and Cancer Risk : The study of aromatic amines, including 4-(aminomethyl)-N-ethyl-N-phenylaniline, in occupational settings is critical due to their association with elevated risks of cancers, particularly bladder cancer. Understanding the metabolic pathways and exposure risks of such amines, including their hemoglobin adducts, is vital in assessing occupational health risks and preventive measures (Vineis, 1994).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards to human health and the environment.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications of the compound.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or more specific questions about this one, feel free to ask!
properties
IUPAC Name |
4-(aminomethyl)-N-ethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFRAHJYIYNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-ethyl-N-phenylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



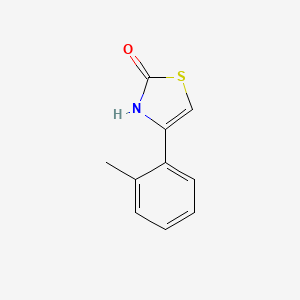
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)

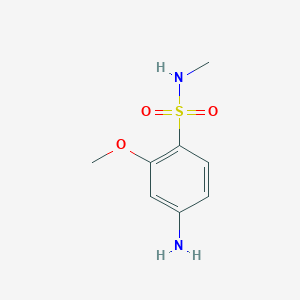
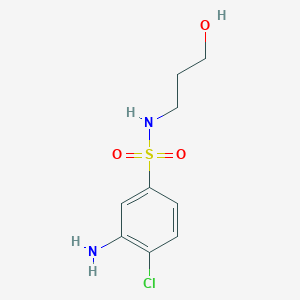
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)

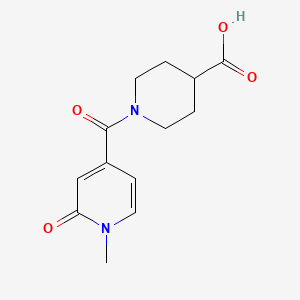
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
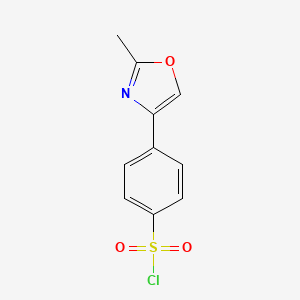
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)